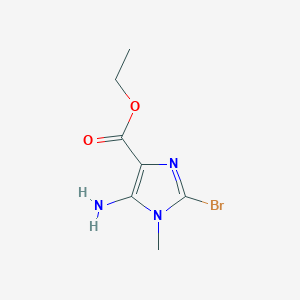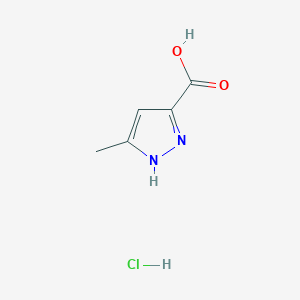
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is particularly noted for its role as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. One common method includes the use of 3-methyl-1H-pyrazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress.
Medicine: Investigated for its potential in treating conditions related to oxidative stress and pain management.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By binding to the active site of DAO, it prevents the oxidation of D-amino acids, thereby reducing oxidative stress within cells. This mechanism is particularly relevant in the context of neuroprotection and pain management .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-1H-pyrazole-5-carboxamide
- 3-Methyl-1H-pyrazole-5-carboxylate
Uniqueness
3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its selective inhibition of D-amino acid oxidase, which is not commonly observed in other similar compounds. This selectivity makes it a valuable tool in research focused on oxidative stress and related conditions .
Properties
Molecular Formula |
C5H7ClN2O2 |
|---|---|
Molecular Weight |
162.57 g/mol |
IUPAC Name |
5-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-3-2-4(5(8)9)7-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H |
InChI Key |
JFDNGWSKVOUPPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


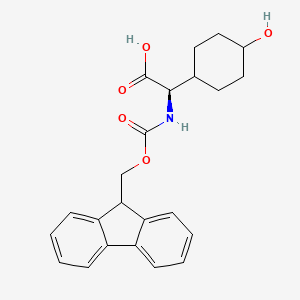
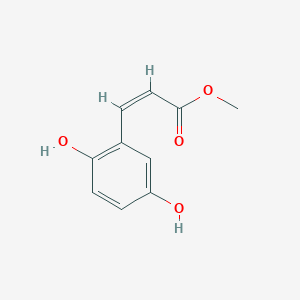

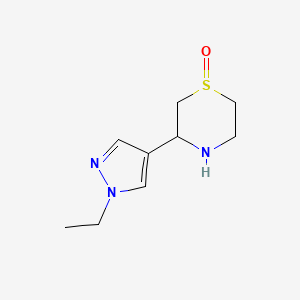
![3-(Bromomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12980728.png)

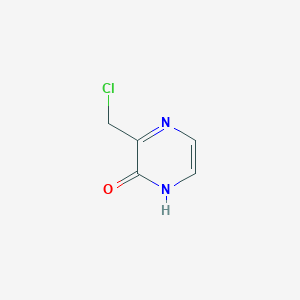
![7-(azetidin-3-yl)-3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12980737.png)
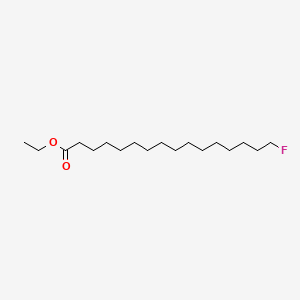

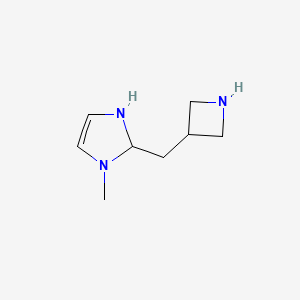
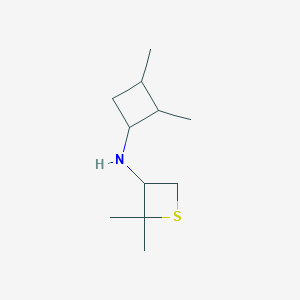
![tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B12980752.png)
